Cyclohexanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

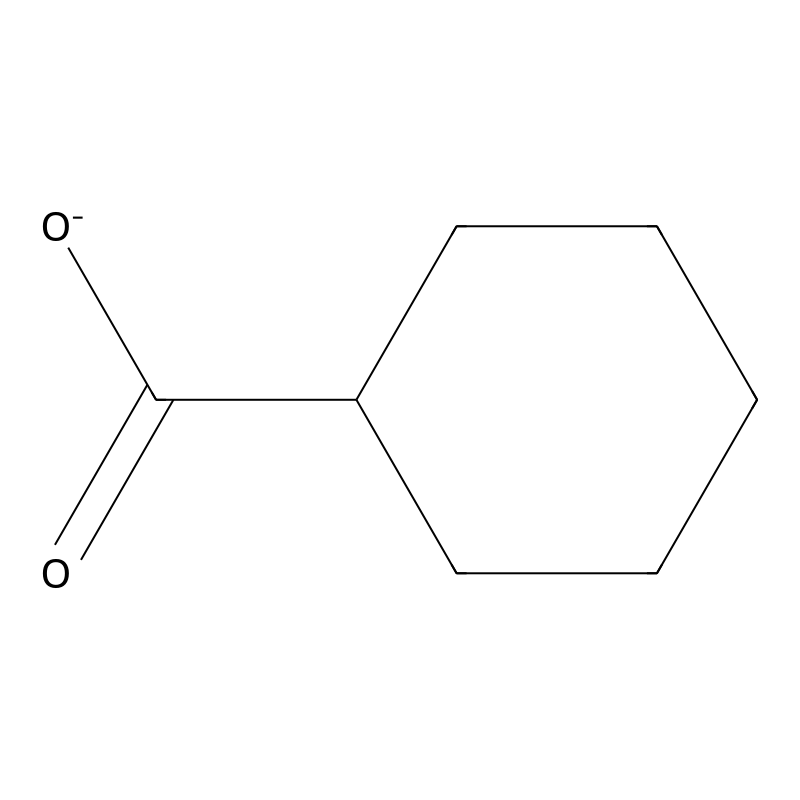

Cyclohexanecarboxylate is an organic compound characterized by the presence of a carboxylate functional group attached to a cyclohexane ring. Its chemical formula is , indicating that it is the conjugate base of cyclohexanecarboxylic acid. Cyclohexanecarboxylate typically exists as a salt or ester, where it plays a significant role in various

Cyclohexanecarboxylate undergoes several typical reactions associated with carboxylic acids and their derivatives:

- Hydrolysis: In acidic conditions, cyclohexanecarboxylate can be hydrolyzed to regenerate cyclohexanecarboxylic acid.

- Saponification: Under basic conditions, it can be converted into the corresponding carboxylate anion and alcohol.

- Formation of Amides: Cyclohexanecarboxylate can react with ammonia to form cyclohexanecarboxamide.

These reactions highlight the versatility of cyclohexanecarboxylate in organic synthesis, particularly in producing various functional groups from esters .

Cyclohexanecarboxylate and its derivatives exhibit biological activity that can be leveraged in pharmaceuticals and agricultural chemicals. For instance, cyclohexanecarboxylic acid is a precursor in the synthesis of caprolactam, which is a key intermediate in the production of nylon-6. Additionally, compounds related to cyclohexanecarboxylate have been studied for their potential roles in plant growth regulation and as herbicides .

Cyclohexanecarboxylate can be synthesized through various methods:

- Hydrogenation of Benzoic Acid: This method involves the reduction of benzoic acid to yield cyclohexanecarboxylic acid, which can then be converted to its ester form.

- Oxidation of Cyclohexane: Cyclohexane can be oxidized stepwise to cyclohexanol and then to cyclohexanone before undergoing oxidative carboxylation to form cyclohexanecarboxylic acid .

- Esterification Reactions: Cyclohexanecarboxylic acid can react with alcohols (like ethanol) in the presence of an acid catalyst to form esters such as ethyl cyclohexanecarboxylate.

These methods demonstrate the compound's synthetic accessibility and its role as an important intermediate in organic chemistry .

Cyclohexanecarboxylate finds applications across various fields:

- Pharmaceuticals: Used as a building block for synthesizing drugs and intermediates.

- Agricultural Chemicals: Serves as a precursor for herbicides and plant growth regulators.

- Polymer Chemistry: Acts as a monomer or co-monomer in producing polyamides like nylon-6.

- Functional Chemicals: Utilized in the formulation of surfactants and other specialty chemicals .

Research on the interaction of cyclohexanecarboxylate with other compounds focuses on its coordination chemistry with metal ions. Cyclohexanecarboxylate can act as a ligand, forming complexes that are studied for their catalytic properties or potential use in materials science. These studies provide insights into how the compound's structure influences its reactivity and binding affinities .

Cyclohexanecarboxylate is structurally related to several other compounds, each possessing unique properties:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Cyclopentanecarboxylate | C₆H₁₁O₂⁻ | Smaller cyclic structure; different reactivity profile |

| Hexanoic Acid | C₆H₁₂O₂ | Linear structure; used in fatty acids production |

| Benzoic Acid | C₇H₆O₂ | Aromatic compound; widely used as a preservative |

| Caproic Acid | C₆H₁₂O₂ | Medium-chain fatty acid; used in flavoring |

Cyclohexanecarboxylate stands out due to its cyclic structure which influences its physical properties and reactivity compared to linear or aromatic counterparts. Its unique ability to coordinate with metal ions further differentiates it from similar compounds .

Hydrogenation of benzoic acid and its derivatives represents one of the most direct and efficient routes for the synthesis of cyclohexanecarboxylate compounds [1]. This process involves the saturation of the aromatic ring while preserving the carboxylic acid functionality, resulting in the formation of cyclohexanecarboxylic acid or its derivatives [4].

The catalytic hydrogenation of benzoic acid typically employs transition metal catalysts under hydrogen pressure, with different catalysts exhibiting varying selectivity patterns [4]. For instance, palladium-based catalysts such as 5% Pd/C selectively hydrogenate the aromatic ring while leaving the carboxylic group intact, resulting in cyclohexanecarboxylic acid with high selectivity [4]. Experimental studies have demonstrated that under appropriate reaction conditions, 5% Pd/C can achieve 59.7% conversion of benzoic acid with 100% selectivity to cyclohexanecarboxylic acid [4].

In contrast, ruthenium-based catalysts like 5% Ru/C exhibit different reactivity patterns, hydrogenating both the aromatic ring and the carboxylic group [4]. When benzoic acid undergoes hydrogenation with 5% Ru/C, nearly complete conversion (99%) can be achieved, but the selectivity is divided between cyclohexanecarboxylic acid (70%) and cyclohexyl methanol (30%) [4]. This demonstrates the importance of catalyst selection in controlling product distribution during the hydrogenation process [4].

Table 1: Comparison of Catalyst Performance in Benzoic Acid Hydrogenation

| Catalyst | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Selectivity to Cyclohexyl Methanol (%) |

|---|---|---|---|

| 5% Pd/C | 59.7 | 100 | 0 |

| 5% Ru/C | 99.0 | 70 | 30 |

The hydrogenation mechanism involves the adsorption of benzoic acid onto the catalyst surface, followed by sequential addition of hydrogen atoms to the aromatic ring [3]. The reaction typically requires elevated temperatures (100-180°C) and hydrogen pressures (5-10 bar) to achieve satisfactory conversion rates [1]. The process can be conducted in various solvents or even under solvent-free conditions, with reaction times ranging from several hours to a full day depending on the specific catalyst system and reaction parameters [1].

An alternative synthetic route involves the halogenation of cyclohexane to form bromocyclohexane, which is then converted to a Grignard reagent [3]. This organometallic intermediate reacts with carbon dioxide to form a carboxylate ion, which upon acidification yields cyclohexanecarboxylic acid [3]. This approach is particularly useful when starting from cyclohexane rather than benzoic acid derivatives [3].

Catalytic Alkoxycarbonylation and Dehydration Pathways

Catalytic alkoxycarbonylation represents an important synthetic methodology for producing cyclohexanecarboxylate compounds through the incorporation of carbon monoxide into cyclohexene or related substrates [2]. This process typically employs palladium-based catalytic systems and results in the formation of cyclohexyl esters through a carbonylation process [2] [22].

A notable example is the combined process of cyclohexanol dehydration and subsequent alkoxycarbonylation using the Pd(OAc)2–PPh3–p-toluenesulfonic acid catalytic system [2] [22]. In this approach, cyclohexanol first undergoes acid-catalyzed dehydration to form cyclohexene, which then participates in an alkoxycarbonylation reaction with carbon monoxide and additional cyclohexanol to produce cyclohexyl cyclohexanecarboxylate [2] [22]. This integrated process allows for the efficient conversion of cyclohexanol to valuable cyclohexanecarboxylate products under relatively mild conditions [2].

The mechanism of alkoxycarbonylation involves several key steps [26]:

- Coordination of the alkene (cyclohexene) to the palladium catalyst

- Insertion of the alkene into a palladium-hydride bond

- Carbon monoxide insertion into the resulting palladium-alkyl species

- Alcoholysis of the acylpalladium intermediate to release the ester product and regenerate the catalyst [26]

The dehydration pathway represents another important route for cyclohexanecarboxylate synthesis [14]. Cyclohexanol can undergo dehydration under acidic conditions or at elevated temperatures to form cyclohexene [14]. The dehydration process is highly sensitive to reaction conditions, particularly temperature and water density when conducted in high-temperature water systems [14]. At lower water densities, the reaction proceeds slowly with cyclohexene as the primary product, while at higher densities, the reaction accelerates and may lead to rearrangement products such as methylcyclopentenes [14].

The dehydration mechanism typically follows an E2 elimination pathway at lower temperatures, but at higher temperatures or under strongly acidic conditions, an E1 mechanism involving carbocation intermediates becomes more prevalent [14]. The carbocation intermediates can undergo rearrangement, leading to the formation of ring-contracted products [14].

Table 2: Factors Affecting Cyclohexanol Dehydration Pathways

| Parameter | Low Value Effect | High Value Effect |

|---|---|---|

| Temperature | Slow reaction, E2 mechanism dominant | Rapid reaction, E1 mechanism with rearrangements |

| Water Density | Slow reaction, cyclohexene as main product | Fast reaction, formation of methylcyclopentenes |

| Acidity | Slower reaction rate | Enhanced reaction rate, carbocation formation |

Cyclohexene esterification followed by hydrogenation represents another valuable synthetic pathway [6]. In this approach, cyclohexene obtained from the partial hydrogenation of benzene undergoes esterification with acetic acid to form cyclohexyl acetate, which can then be further transformed through hydrogenation [6]. This process offers advantages over direct cyclohexene hydration, including higher equilibrium conversion (approximately 68-79% at 333-373K) and lower activation energy (60.0 kJ/mol) [6].

Esterification and Salt Formation Reactions

Esterification reactions represent a fundamental approach for converting cyclohexanecarboxylic acid into various cyclohexanecarboxylate esters [8] [10]. The Fischer esterification, a classic method in this category, involves the reaction of cyclohexanecarboxylic acid with alcohols under acidic conditions to form the corresponding esters [10] [13].

The mechanism of Fischer esterification proceeds through several steps [13]:

- Protonation of the carbonyl oxygen by acid, enhancing the electrophilicity of the carbonyl carbon

- Nucleophilic attack by the alcohol on the protonated carbonyl

- Proton transfer and elimination of water

- Deprotonation to form the final ester product [13]

This reaction is an equilibrium process, and the yield can be improved by using excess alcohol or by removing water as it forms [10] [13]. Various acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts such as sulfonated carbons and ion-exchange resins like Amberlyst-15 [8] [13].

For example, the synthesis of ethyl cyclohexanecarboxylate from cyclohexanecarboxylic acid and ethanol using sulfuric acid as a catalyst can achieve yields of approximately 98% under optimized conditions [8]. When using solid acid catalysts such as sulfonated carbons (SC-II), yields of around 92% can be obtained [8].

Table 3: Yields of Ethyl Cyclohexanecarboxylate with Different Catalysts

| Catalyst | Yield (%) |

|---|---|

| Sulfuric acid (100 mg) | 98 |

| Sulfuric acid (18.2 mg) | 88 |

| Sulfonated carbon (SC-II) | 92 |

| Sulfonated carbon (SC-I) | 85 |

| Recovered SC-I | 84 |

| Amberlyst-15 | 83 |

An alternative approach to esterification involves the alkylation of cyclohexanecarboxylate salts [12] [16]. In this method, the carboxylic acid is first converted to its carboxylate salt using a base, followed by reaction with an alkyl halide to form the ester [12]. This approach is particularly useful for sterically hindered substrates or when acidic conditions need to be avoided [12] [16].

The Mitsunobu reaction represents another valuable esterification method, involving the reaction of cyclohexanecarboxylic acid with alcohols in the presence of a phosphine and an azodicarboxylate reagent [16]. This reaction proceeds through the formation of an activated alcohol intermediate, which undergoes nucleophilic attack by the carboxylate anion [16]. A notable feature of this reaction is the inversion of configuration at the alcohol carbon, making it useful for stereoselective esterification processes [16].

Salt formation reactions of cyclohexanecarboxylic acid involve the reaction with bases to form the corresponding carboxylate salts [9] [28]. These reactions are typical of carboxylic acids and include:

Reaction with alkali metal hydroxides:

Cyclohexanecarboxylic acid + NaOH → Sodium cyclohexanecarboxylate + H2O [28]Reaction with carbonates:

2 Cyclohexanecarboxylic acid + Na2CO3 → 2 Sodium cyclohexanecarboxylate + H2O + CO2 [28]Reaction with bicarbonates:

Cyclohexanecarboxylic acid + NaHCO3 → Sodium cyclohexanecarboxylate + H2O + CO2 [28]

The resulting cyclohexanecarboxylate salts typically exhibit enhanced water solubility compared to the parent acid [28] [29]. These salts can serve as intermediates for further transformations or as end products with specific applications [28] [29].

Green Chemistry Approaches in Supercritical CO₂ Media

Supercritical carbon dioxide (scCO₂) has emerged as an environmentally benign reaction medium for the synthesis of cyclohexanecarboxylate compounds, aligning with green chemistry principles [7] [15]. The use of scCO₂ as a reaction medium offers several advantages, including reduced environmental impact, enhanced reaction rates, and simplified product separation [7] [15].

One notable application is the catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid in supercritical CO₂ media [7]. Research conducted at the Changchun Institute of Applied Chemistry demonstrated that rhodium-supported transition metal catalysts can effectively catalyze this transformation under mild conditions (323 K) [7]. The process achieves high production rates of high-purity cyclohexanecarboxylic acid (99.99%) with conversion rates exceeding 99.5% [7].

The presence of supercritical CO₂ significantly enhances the reaction rate compared to conventional solvents [7]. This enhancement is attributed to several factors, including improved mass transfer, increased hydrogen solubility, and favorable interactions between the supercritical fluid and the reaction components [7] [19]. Additionally, the process generates no waste, and catalyst separation from the product can be easily accomplished through simple phase separation [7].

Table 4: Advantages of Supercritical CO₂ Media for Cyclohexanecarboxylate Synthesis

| Advantage | Description |

|---|---|

| Environmental Impact | Reduced use of conventional organic solvents, no waste generation |

| Reaction Efficiency | Enhanced reaction rates, lower reaction temperatures |

| Product Separation | Simplified separation through phase manipulation |

| Catalyst Recovery | Facile catalyst recycling through phase separation |

Rhodium catalysts have shown particular effectiveness in supercritical CO₂ media for carbonylation reactions [19]. For instance, rhodium complexes supported on polyvinylpyrrolidone can catalyze carbonylation reactions in supercritical CO₂ at rates up to approximately 50% of those in liquid solution, but with minimal catalyst leaching [19]. This approach combines the benefits of heterogeneous catalysis with the green aspects of supercritical fluid technology [19].

The integration of continuous flow technology with supercritical CO₂ represents another advancement in green chemistry approaches for organic synthesis [15]. Such platforms enable the efficient in-line integration of synthesis and purification steps, significantly reducing the use of traditional solvents [15]. While not specifically developed for cyclohexanecarboxylate synthesis, these technologies demonstrate the potential for applying continuous flow supercritical CO₂ processes to various organic transformations, including those relevant to cyclohexanecarboxylate compounds [15].

Recent research has also explored the use of supercritical CO₂ as both a reaction medium and a reactant in carbonylation processes [15] [19]. This dual role further enhances the atom economy and environmental sustainability of the synthetic process [15] [19].